![molecular formula C17H21N3O2 B5333683 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5333683.png)
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide
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Overview
Description
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide is a chemical compound that features a piperazine ring substituted with a furan-2-ylmethyl group and an N-phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Furan-2-ylmethyl Group: The piperazine intermediate is then reacted with furan-2-ylmethyl halide under basic conditions to introduce the furan-2-ylmethyl group.
Acylation with Phenylacetamide: Finally, the substituted piperazine is acylated with phenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar piperazine and phenyl groups but different functional groups.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine structures but different aromatic substitutions.
Uniqueness
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide is unique due to its specific combination of a furan-2-ylmethyl group and an N-phenylacetamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(18-15-5-2-1-3-6-15)14-20-10-8-19(9-11-20)13-16-7-4-12-22-16/h1-7,12H,8-11,13-14H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJYPTJXHPSPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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